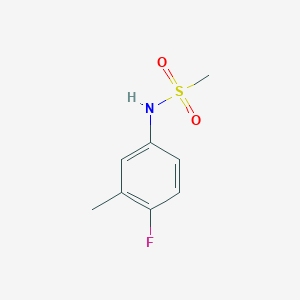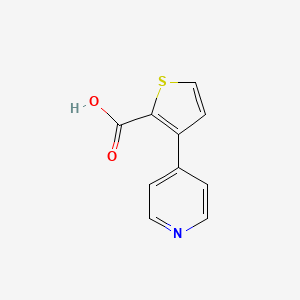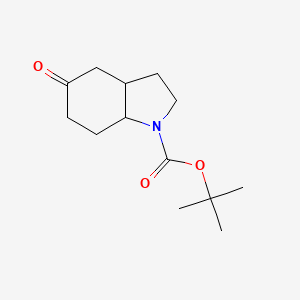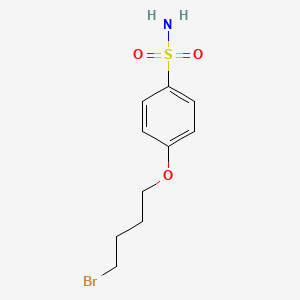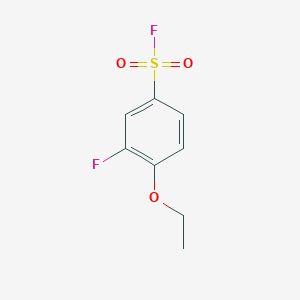
3-(1,1-Dioxidoisothiazolidin-2-yl)-2,2-difluoropropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid typically involves the reaction of a thiazolidine derivative with a fluorinated carboxylic acid. One common method involves the use of 2,2-difluoropropanoic acid as the starting material, which is then reacted with a thiazolidine derivative under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound in large quantities. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives with different oxidation states.
Substitution: Compounds with various functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and diabetes.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The presence of the thiazolidine ring and the fluorine atoms enhances the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid
- 3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid
- 3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid
Uniqueness
3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C6H9F2NO4S |
|---|---|
Molekulargewicht |
229.20 g/mol |
IUPAC-Name |
3-(1,1-dioxo-1,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C6H9F2NO4S/c7-6(8,5(10)11)4-9-2-1-3-14(9,12)13/h1-4H2,(H,10,11) |
InChI-Schlüssel |
CJHGIMGOCWSTOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(S(=O)(=O)C1)CC(C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



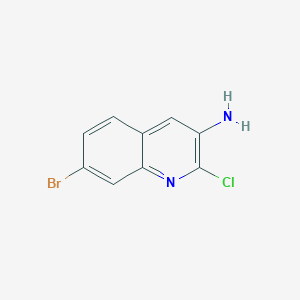
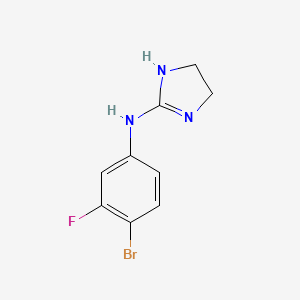

![1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile](/img/structure/B13196804.png)
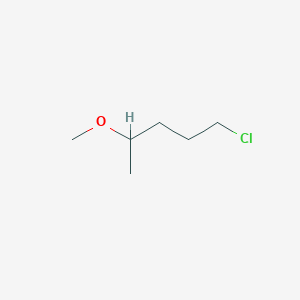
![3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL](/img/structure/B13196811.png)
